molecular formula C18H26BN3O4 B12094056 tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B12094056
M. Wt: 359.2 g/mol
InChI Key: SJPILHQNODQPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its incorporation of a boronate ester group, which is often utilized in Suzuki-Miyaura cross-coupling reactions. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced via a borylation reaction, typically using bis(pinacolato)diboron in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, often using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of high-throughput screening for catalyst and reagent selection.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids.

    Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine core, potentially modifying its electronic properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) with aryl halides or vinyl halides under basic conditions (e.g., K2CO3).

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyrazolo[3,4-b]pyridine derivatives.

    Substitution: Various substituted pyrazolo[3,4-b]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is primarily used as an intermediate in the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Biology and Medicine

In biological and medical research, derivatives of this compound are explored for their potential pharmacological activities. The pyrazolo[3,4-b]pyridine core is a common scaffold in drug discovery, particularly in the development of kinase inhibitors and other enzyme inhibitors.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of compounds derived from tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate often involves the inhibition of specific enzymes or receptors. The boronate ester group can interact with active sites of enzymes, while the pyrazolo[3,4-b]pyridine core can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is unique due to its specific substitution pattern on the pyrazolo[3,4-b]pyridine core. This unique structure can lead to different reactivity and interaction profiles, making it a valuable compound for targeted synthetic applications and drug discovery efforts.

Properties

Molecular Formula

C18H26BN3O4

Molecular Weight

359.2 g/mol

IUPAC Name

tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C18H26BN3O4/c1-11-13-9-12(19-25-17(5,6)18(7,8)26-19)10-20-14(13)22(21-11)15(23)24-16(2,3)4/h9-10H,1-8H3

InChI Key

SJPILHQNODQPAB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(N=C3C)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.